molecular formula C22H20F3N3O B2383249 N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide CAS No. 620543-83-1

N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide

Cat. No.: B2383249
CAS No.: 620543-83-1
M. Wt: 399.417
InChI Key: DQBBTNPMAKJEIT-UHFFFAOYSA-N
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Description

N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group and an indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide typically involves multiple steps, starting from commercially available precursors. The final step involves the coupling of the benzyl and benzamide groups under specific reaction conditions, such as the use of EDC (1.2 equiv), HOPO (0.1 equiv), MeCN, EtOH, and H2O .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, leading to its biological effects. The indazole ring structure also contributes to its activity by facilitating interactions with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide is unique due to the combination of the trifluoromethyl group and the indazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O/c23-22(24,25)20-18-8-4-5-9-19(18)28(27-20)17-12-10-16(11-13-17)21(29)26-14-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBBTNPMAKJEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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